molecular formula C7H12O2 B156097 4-(Hydroxymethyl)cyclohexanone CAS No. 38580-68-6

4-(Hydroxymethyl)cyclohexanone

Cat. No.: B156097
CAS No.: 38580-68-6
M. Wt: 128.17 g/mol
InChI Key: KHMBXNKCMNGLKG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)cyclohexanone is an organic compound with the molecular formula C7H12O2. It is a cyclohexanone derivative where a hydroxymethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Hydroxymethyl)cyclohexanone involves the condensation reaction of cyclohexanone with formaldehyde. This reaction typically occurs under acidic or basic conditions and often employs a catalyst to accelerate the reaction rate . Another method involves the oxidation of 4-(Hydroxymethyl)cyclohexanol using sodium bromate in the presence of acetic acid and cerium(IV) compounds .

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to 4-(Hydroxymethyl)cyclohexanol using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: 4-(Hydroxymethyl)cyclohexanol.

    Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.

Scientific Research Applications

4-(Hydroxymethyl)cyclohexanone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)cyclohexanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Cyclohexanone: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.

    4-(Hydroxymethyl)cyclohexanol: The reduced form of 4-(Hydroxymethyl)cyclohexanone, with different reactivity and applications.

    Cyclohexanol: Similar structure but lacks the ketone functionality, leading to different chemical behavior.

Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a ketone functionality, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

4-(hydroxymethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMBXNKCMNGLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512455
Record name 4-(Hydroxymethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38580-68-6
Record name 4-(Hydroxymethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)cyclohexan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To acetic acid in which Ce (IV)/PFCP (50 mg, 0.027 mmole) and 200 mg of NaBrO3 were dispersed and dissolved, 1.0 mmole of 1,10-undecane diol and 1.0 mmole of 4-hydroxymethyl cyclohexanol were added, respectively. The reaction mixture was heated for three hours at 55° C. and the product was purified with a column chromatography to yield 154 mg (82% yield) of 10-undecane-1-ol and 93 mg (73% yield) of 4-hydroxymethyl cyclohexanone.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ce
Quantity
50 mg
Type
reactant
Reaction Step Two
[Compound]
Name
NaBrO3
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)cyclohexanone
Reactant of Route 2
4-(Hydroxymethyl)cyclohexanone
Reactant of Route 3
4-(Hydroxymethyl)cyclohexanone
Reactant of Route 4
4-(Hydroxymethyl)cyclohexanone
Reactant of Route 5
4-(Hydroxymethyl)cyclohexanone
Reactant of Route 6
4-(Hydroxymethyl)cyclohexanone

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